Amifostine thiol

Beschreibung

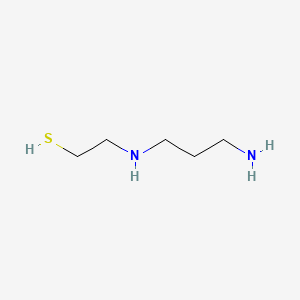

2-((3-Aminopropyl)amino)ethanethiol has been reported in Apis cerana with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-aminopropylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLKWQJMAYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14653-77-1 (di-hydrochloride) | |

| Record name | WR 1065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90953197 | |

| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31098-42-7 | |

| Record name | 2-[(3-Aminopropyl)amino]ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31098-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WR 1065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-Aminopropyl)amino]ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-MERCAPTOETHYL)-1,3-DIAMINOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05P3K9I49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Thiol Mechanism of Amifostine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, marketed as Ethyol®, is a cytoprotective agent utilized in clinical settings to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues.[1][2] It is an organic thiophosphate prodrug that undergoes bioactivation to its pharmacologically active free thiol metabolite, WR-1065.[3][4] The selective protection of healthy tissues is a cornerstone of its clinical utility, attributed to differences in physiology between normal and tumor tissues.[1][4] This in-depth technical guide elucidates the core thiol-based mechanism of action of amifostine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Bioactivation and Selective Uptake

The journey of amifostine to its active form begins with dephosphorylation, a reaction catalyzed by alkaline phosphatase.[5][6][7] This enzyme is significantly more abundant in the endothelium of normal tissues compared to the hypovascular and often acidic environment of tumors.[1][8] This differential expression is a primary determinant of amifostine's selectivity.[1][8] The higher pH in normal tissues further optimizes the activity of alkaline phosphatase, leading to a preferential accumulation of the active metabolite, WR-1065, in these areas.[3][4]

The conversion of the prodrug amifostine to its active thiol metabolite, WR-1065, is a critical step in its mechanism of action. This process is primarily mediated by membrane-bound alkaline phosphatase, which is more prevalent in healthy tissues.

Caption: Bioactivation of Amifostine to WR-1065.

Core Thiol-Mediated Mechanisms of Cytoprotection

Once formed, WR-1065 exerts its cytoprotective effects through a multi-pronged approach, primarily leveraging the reactivity of its sulfhydryl group.

Free Radical Scavenging

One of the most well-established mechanisms of WR-1065 is its potent ability to scavenge reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents.[4][6][9] By donating a hydrogen atom from its thiol group, WR-1065 neutralizes these damaging free radicals, thereby preventing oxidative damage to critical cellular macromolecules like DNA, proteins, and lipids.[4][10]

The process of free radical scavenging by WR-1065 is a key component of its radioprotective and chemoprotective effects. This involves the direct neutralization of harmful reactive oxygen species.

References

- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine and combined-modality therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine - Wikipedia [en.wikipedia.org]

- 4. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. nephrojournal.com [nephrojournal.com]

- 8. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Scavenging Properties of WR-1065

For Researchers, Scientists, and Drug Development Professionals

Introduction

WR-1065, the active thiol metabolite of the radioprotective drug amifostine (WR-2721), is a potent cytoprotective agent. Its efficacy is largely attributed to its robust free radical scavenging capabilities, which play a crucial role in mitigating cellular damage induced by ionizing radiation and certain chemotherapeutic agents. This technical guide provides a comprehensive overview of the core free radical scavenging properties of WR-1065, including quantitative data on its reactivity with various radical species, detailed experimental protocols for assessing its antioxidant activity, and visual representations of the underlying mechanisms and experimental workflows.

The protective effects of WR-1065 are multifaceted, involving both direct interaction with reactive oxygen species (ROS) and indirect mechanisms that enhance the cellular antioxidant defense systems. Understanding these properties is paramount for the development of novel radioprotective and chemoprotective strategies.

Direct Free Radical Scavenging Properties

WR-1065 is a highly effective direct scavenger of free radicals, with a particularly high reactivity towards the hydroxyl radical (•OH), one of the most damaging ROS. This direct scavenging activity is a primary mechanism of its radioprotective effects, as a significant portion of radiation-induced cellular damage is mediated by •OH.[1]

Quantitative Data on Free Radical Scavenging

The following table summarizes the known quantitative data on the reaction of WR-1065 with various free radicals.

| Radical Species | Reaction Rate Constant (k) | Method of Determination | Reference |

| Hydroxyl Radical (•OH) | 9.2 ± 0.3 x 10⁹ M⁻¹s⁻¹ | Pulse Radiolysis | [2] |

| Superoxide Radical (O₂•⁻) | Data not available | - | - |

| Peroxyl Radicals (ROO•) | Data not available | - | - |

Indirect Antioxidant Mechanisms

Beyond direct radical scavenging, WR-1065 exerts its protective effects through the modulation of endogenous antioxidant systems. A key indirect mechanism is the upregulation of manganese superoxide dismutase (MnSOD), a critical mitochondrial antioxidant enzyme.[1]

-

Induction of MnSOD: Treatment of cells with WR-1065 has been shown to significantly increase the expression and activity of MnSOD.[1] This effect extends the period of cellular protection against oxidative stress beyond the immediate presence of the drug.[1]

Inhibition of Lipid Peroxidation

WR-1065 is an effective inhibitor of lipid peroxidation, a detrimental process initiated by free radicals that can lead to cell membrane damage and the formation of reactive aldehydes.

While a specific IC50 value for the inhibition of lipid peroxidation by WR-1065 is not consistently reported across studies, its ability to protect against this form of damage has been demonstrated in various experimental models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the free radical scavenging and protective properties of WR-1065.

Pulse Radiolysis for Determining Hydroxyl Radical Scavenging Rate

Pulse radiolysis is a powerful technique used to generate free radicals and measure their reaction rates with scavenger molecules in real-time.

Objective: To determine the second-order rate constant for the reaction of WR-1065 with the hydroxyl radical (•OH).

Methodology:

-

Sample Preparation: Prepare aqueous solutions of WR-1065 at various concentrations in a suitable buffer (e.g., phosphate buffer). The solutions should be saturated with nitrous oxide (N₂O) to convert hydrated electrons (e⁻aq) into •OH radicals upon irradiation. A competition kinetic method is often employed, using a reference compound (e.g., thiocyanate, SCN⁻) that forms a transient species with a known absorption spectrum upon reaction with •OH.

-

Irradiation: Irradiate the sample with a short pulse of high-energy electrons (typically a few nanoseconds to microseconds in duration). This generates a high concentration of primary radicals, including •OH.

-

Transient Absorption Spectroscopy: Immediately following the pulse, monitor the change in absorbance of the solution at a specific wavelength corresponding to the transient species formed by the reference compound (e.g., (SCN)₂⁻• at 472 nm).

-

Data Analysis: The presence of WR-1065 will lead to a decrease in the formation of the reference transient species as it competes for the •OH radicals. By measuring the extent of this inhibition at different WR-1065 concentrations, the rate constant for the reaction between WR-1065 and •OH can be calculated using competition kinetics equations.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of this process.

Objective: To assess the ability of WR-1065 to inhibit induced lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate).

Methodology:

-

Sample Preparation: Prepare the biological sample (e.g., liver microsomes) and induce lipid peroxidation using an appropriate agent (e.g., Fe²⁺/ascorbate or CCl₄). Prepare parallel samples pre-incubated with various concentrations of WR-1065.

-

Reaction Mixture: To a specified volume of the sample, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

-

Incubation: Heat the reaction mixture at a high temperature (e.g., 95-100°C) for a defined period (e.g., 15-60 minutes). This promotes the reaction between MDA and TBA to form a colored adduct.

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA or a commercially available standard. The percentage of inhibition by WR-1065 can be calculated by comparing the absorbance of the WR-1065-treated samples to the control (induced peroxidation without WR-1065).[3][4][5]

Clonogenic Survival Assay for Radioprotection

The clonogenic survival assay is the gold standard for determining the ability of a compound to protect cells from the cytotoxic effects of ionizing radiation.

Objective: To evaluate the radioprotective effect of WR-1065 on cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., human glioma cell lines) at a low density in culture dishes and allow them to attach.[6][7]

-

Drug Treatment: Treat the cells with a specific concentration of WR-1065 (e.g., 4 mM) for a defined period (e.g., 30 minutes) prior to irradiation.[6][7] A control group without WR-1065 treatment should be included.

-

Irradiation: Expose the culture dishes to a range of doses of ionizing radiation (e.g., 0-10 Gy).[6][7]

-

Incubation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the cells for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Fix and stain the colonies with a suitable dye (e.g., crystal violet). Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each radiation dose by normalizing the plating efficiency of the treated cells to that of the unirradiated control. A dose-response curve is then generated, and a protection factor can be calculated as the ratio of the radiation doses required to achieve the same level of cell killing in the presence and absence of WR-1065.[6][7]

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a genotoxicity test used to assess chromosomal damage. It can be adapted to evaluate the protective effect of agents like WR-1065 against DNA-damaging insults.

Objective: To determine if WR-1065 can reduce the frequency of micronuclei induced by a genotoxic agent (e.g., ionizing radiation).

Methodology:

-

Cell Culture and Treatment: Expose cultured cells to the genotoxic agent in the presence or absence of WR-1065.

-

Cytochalasin B Addition: Add cytochalasin B, an inhibitor of cytokinesis, to the culture medium. This allows cells to undergo nuclear division without cell division, resulting in binucleated cells.[1][8][9]

-

Incubation: Incubate the cells for a period that allows for one cell cycle to complete.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in a large population of binucleated cells (typically 1000-2000 cells per treatment group). Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

-

Data Analysis: Compare the frequency of micronucleated cells in the WR-1065-treated group to the group exposed only to the genotoxic agent to determine the protective effect.[1][8][9]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

WR-1065 is a powerful free radical scavenger with both direct and indirect antioxidant properties. Its high reactivity with the hydroxyl radical, coupled with its ability to induce cellular antioxidant defenses and inhibit lipid peroxidation, underscores its potential as a broad-spectrum cytoprotective agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these critical properties, which is essential for the optimization of its clinical use and the development of next-generation radioprotectors. Further research to quantify its reactivity with other radical species will provide an even more complete understanding of its scavenging profile.

References

- 1. ursi.org [ursi.org]

- 2. Pulse radiolysis studies of WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of Amifostine Thiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine, a potent cytoprotective agent, has garnered significant attention for its ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amifostine, with a particular focus on its active thiol metabolite, WR-1065. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the historical context of its development, provides in-depth synthetic protocols, and presents quantitative data on its efficacy. Furthermore, it elucidates the complex signaling pathways modulated by its active form and includes detailed experimental protocols for key assays used in its evaluation.

Discovery and Development

Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, was first synthesized as part of a classified nuclear warfare project by the U.S. Walter Reed Army Institute of Research in the 1950s.[1] The primary goal was to develop a radioprotective agent for military personnel. Following its declassification, the cytoprotective potential of amifostine against the toxicities of alkylating agents and cisplatin was explored.[2]

Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, free thiol metabolite, WR-1065.[2][3] This enzymatic conversion is a key factor in its selective protection of normal tissues, as alkaline phosphatase activity is generally higher in normal tissues compared to most tumors.[2] The U.S. Food and Drug Administration (FDA) has approved amifostine to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer and to decrease the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer.[4]

Chemical Synthesis

The synthesis of amifostine and its active thiol metabolite, WR-1065, involves multi-step chemical processes. While detailed proprietary methods may vary, the general synthetic routes are described below.

Synthesis of Amifostine (WR-2721)

A common method for the synthesis of amifostine involves the reaction of N-(2-bromoethyl)-1,3-propanediamine dihydrobromide with sodium thiophosphate.[5]

Experimental Protocol: Synthesis of Amifostine

-

Step 1: Preparation of N-(2-bromoethyl)-1,3-propanediamine dihydrobromide. This intermediate can be synthesized by the reaction of N-(2-hydroxyethyl)-1,3-propanediamine with 40% hydrobromic acid, which replaces the hydroxyl group with a bromine atom and forms the dihydrobromide salt.[5]

-

Step 2: Condensation Reaction. N-(2-bromoethyl)-1,3-propanediamine dihydrobromide is reacted with sodium thiophosphate in a suitable solvent, such as N,N-dimethylformamide (DMF), to yield amifostine.[5]

-

Step 3: Purification. The crude amifostine is purified by recrystallization. This typically involves dissolving the crude product in a suitable solvent system, such as a mixture of water and ethanol, followed by controlled cooling to induce crystallization.[6][7] The resulting crystals are then filtered, washed with a cold solvent, and dried under vacuum to yield high-purity amifostine trihydrate.[6]

Synthesis of Amifostine Thiol (WR-1065)

The active metabolite, WR-1065, can be prepared by the hydrolysis of amifostine. In a laboratory setting, this is typically achieved by enzymatic or acidic hydrolysis.

Experimental Protocol: Synthesis of WR-1065

-

Step 1: Hydrolysis of Amifostine. Amifostine is dissolved in an appropriate buffer solution. Alkaline phosphatase is then added to catalyze the dephosphorylation of amifostine to WR-1065. The reaction is allowed to proceed at an optimal temperature and pH for the enzyme (e.g., 37°C, pH 9).

-

Step 2: Purification. The resulting solution containing WR-1065 can be purified using chromatographic techniques, such as ion-exchange chromatography, to separate the thiol from the starting material and the enzyme.

-

Step 3: Characterization. The purity and identity of the synthesized WR-1065 are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Data on Efficacy

Numerous clinical trials have demonstrated the efficacy of amifostine in protecting against the side effects of cancer therapies. The following tables summarize key quantitative data from these studies.

Table 1: Radioprotective Efficacy of Amifostine

| Endpoint | Treatment Group | Control Group | p-value | Reference |

| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | [8][9] |

| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | [8][9] |

| Median Saliva Production (g) | 0.26 | 0.10 | 0.04 | [8][9] |

| Ga-67 Negative Salivary Glands | 44% | 13% | <0.05 | [10] |

Table 2: Chemoprotective Efficacy of Amifostine (Nephrotoxicity)

| Endpoint | Treatment Group | Control Group | p-value | Reference |

| Median GFR Reduction (after 2 cycles) | Maintained | >30% reduction | <0.001 | [4] |

| Hypomagnesemia | 17% | 69% | - | [4] |

| Patients ineligible for cisplatin (due to high creatinine) | Significantly lower | Significantly higher | - | [11] |

Table 3: Pharmacokinetic Parameters of Amifostine and WR-1065

| Compound | Half-life (t½) | Peak Plasma Concentration (Cmax) | Reference |

| Amifostine | ~8 minutes | Varies with dose | [12] |

| WR-1065 | ~1 hour | Varies with dose and tissue | [13] |

Mechanism of Action and Signaling Pathways

The cytoprotective effects of WR-1065 are multifaceted and involve several key mechanisms:

-

Free Radical Scavenging: The thiol group of WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thereby reducing oxidative stress and damage to cellular components.

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, and it has been shown to reduce the number of DNA single and double-strand breaks.[14][15]

-

Induction of Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, leading to a state of transient hypoxia in normal tissues, which can make them more resistant to radiation damage.

-

Modulation of Signaling Pathways: WR-1065 influences key signaling pathways that regulate cell survival, apoptosis, and DNA repair.

Key Signaling Pathways

// Nodes Amifostine [label="Amifostine (WR-2721)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WR1065 [label="WR-1065\n(Active Thiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ALP [label="Alkaline Phosphatase\n(Higher in Normal Tissue)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cellular Damage &\nCytotoxicity", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protection [label="Cytoprotection", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amifostine -> WR1065 [label="Dephosphorylation"]; ALP -> Amifostine [style=dashed, arrowhead=none]; WR1065 -> ROS [label="Scavenges"]; WR1065 -> DNA_Damage [label="Protects &\nRepairs"]; ROS -> DNA_Damage [label="Causes"]; DNA_Damage -> Cytotoxicity [label="Leads to"]; WR1065 -> Protection [style=bold]; ROS -> Cytotoxicity [label="Leads to"]; } } Caption: Conversion of Amifostine to its active thiol WR-1065 and its primary cytoprotective actions.

// Edges between subgraphs Stress -> p53 [style=dashed, label="Induces"]; p53 -> CellCycleArrest; p53 -> DNARepair; p53 -> Apoptosis; NFkB -> Antioxidant; Tip60 -> p53 [label="Upstream Regulator"]; } } Caption: Simplified signaling pathways modulated by WR-1065 in response to cellular stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of amifostine and WR-1065.

Clonogenic Survival Assay

This assay is the gold standard for assessing the radioprotective or chemoprotective effects of a compound on cell survival.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/dish) in 60 mm culture dishes and allow them to attach overnight.

-

Drug Treatment: Pre-treat the cells with various concentrations of amifostine or WR-1065 for a specified time (e.g., 30 minutes) before exposure to radiation or a chemotherapeutic agent.

-

Irradiation/Chemotherapy: Expose the cells to a range of radiation doses or concentrations of a cytotoxic drug.

-

Incubation: Incubate the cells for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with a solution of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pretreat [label="Pre-treat with\nAmifostine/WR-1065", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat [label="Expose to Radiation\nor Chemotherapy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 7-14 days", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Fix and Stain Colonies", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Count Colonies", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data:\nCalculate Surviving Fraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Pretreat; Pretreat -> Treat; Treat -> Incubate; Incubate -> Stain; Stain -> Count; Count -> Analyze; } } Caption: Workflow of a typical clonogenic survival assay.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Place the slides in an electrophoresis chamber filled with an alkaline buffer and apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Western Blot for p53 Activation

Western blotting is used to detect and quantify the levels of specific proteins, such as p53, to assess their activation.

Protocol:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for p53. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of p53.[16][17][18][19]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the activation of transcription factors, such as NF-κB, by observing their binding to a specific DNA probe.

Protocol:

-

Nuclear Extract Preparation: Isolate nuclear proteins from treated and control cells.

-

Probe Labeling: Label a short DNA oligonucleotide containing the NF-κB binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or other appropriate methods. An upward "shift" in the band indicates the binding of NF-κB to the DNA.

Conclusion

Amifostine and its active thiol metabolite, WR-1065, represent a significant advancement in cytoprotective therapy. A thorough understanding of their discovery, synthesis, and multifaceted mechanisms of action is crucial for their effective clinical application and for the development of next-generation cytoprotective agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and clinicians working in this important area of oncology and drug development. Further research into the detailed molecular interactions of WR-1065 and the optimization of its delivery and efficacy will continue to be of high interest.

References

- 1. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiochemotherapy with amifostine cytoprotection for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 6. nephrojournal.com [nephrojournal.com]

- 7. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of amifostine on patient assessed clinical benefit in irradiated head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

WR-1065: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WR-1065, the active thiol metabolite of the cytoprotective prodrug amifostine (WR-2721), is a compound of significant interest in the fields of radiobiology and oncology.[1][2] Amifostine is an organic thiophosphate that undergoes dephosphorylation by alkaline phosphatases in tissues to yield WR-1065.[1][3] This conversion is crucial for its biological activity, as WR-1065 is the primary agent responsible for the observed cytoprotective effects.[1] Initially developed as a radioprotective agent, the applications and understanding of WR-1065's mechanisms of action have expanded considerably.[3][4] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological activities of WR-1065, with a focus on its radioprotective and chemoprotective capabilities.

Chemical Structure and Physicochemical Properties

WR-1065, chemically known as 2-[(3-aminopropyl)amino]ethanethiol, is a small aminothiol molecule.[5][6] Its structure features a terminal thiol (-SH) group, which is central to its free-radical scavenging activity, and two amino groups that contribute to its polyamine-like properties and cellular uptake.[5][7] The dihydrochloride salt is a common form used in research.[5][6]

Below is a table summarizing the key chemical and physical properties of WR-1065.

| Property | Value | Reference |

| Chemical Name | 2-[(3-aminopropyl)amino]ethanethiol | [5] |

| Synonyms | WR-1065, Amifostine thiol | [8] |

| CAS Number | 14653-77-1 | [5][6] |

| Molecular Formula | C₅H₁₄N₂S | [8] |

| Molecular Weight | 134.24 g/mol (free base) | [8] |

| 207.16 g/mol (dihydrochloride) | [5][6] | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and DMSO | [6] |

| pKa | 9.2 | [9] |

Biological Activities and Mechanisms of Action

The biological effects of WR-1065 are complex and multifactorial, extending beyond simple free radical scavenging.[1][10] It is a potent radioprotective and cytoprotective agent that selectively protects normal tissues from the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, without compromising their anti-tumor efficacy.[2][11]

Radioprotection

The primary and most well-established role of WR-1065 is as a radioprotector.[1] Its protective effects are attributed to several mechanisms:

-

Free Radical Scavenging: The thiol group of WR-1065 is a highly effective scavenger of reactive oxygen species (ROS) generated by ionizing radiation, thereby preventing damage to critical cellular components like DNA, proteins, and lipids.[1]

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and can also stabilize chromatin structure, facilitating endogenous DNA repair processes.[10]

-

Induction of Hypoxia: The auto-oxidation of WR-1065 can lead to localized oxygen depletion in tissues, rendering them less sensitive to the damaging effects of radiation.[10]

Modulation of Signaling Pathways

Recent evidence indicates that WR-1065's protective effects are not solely dependent on its antioxidant properties. It actively modulates key cellular signaling pathways involved in the DNA damage response and cell cycle regulation.[1]

-

p53 Activation: WR-1065 can activate the tumor suppressor protein p53 through a c-Jun N-terminal kinase (JNK)-dependent, non-genotoxic pathway.[1][8] This leads to the upregulation of p53 target genes, such as p21, which can induce cell cycle arrest and allow more time for DNA repair.[1]

-

NF-κB Activation: The compound has been shown to activate the NF-κB transcription factor, which in turn upregulates the expression of antioxidant enzymes like manganese superoxide dismutase (MnSOD), further bolstering the cell's defense against oxidative stress.[1][12]

-

Tip60 Acetyltransferase Regulation: WR-1065 can directly regulate the activity of the Tip60 acetyltransferase, a key player in the DNA damage response.[1]

-

Topoisomerase II Inhibition: WR-1065 has been shown to be a catalytic inhibitor of topoisomerase II, an enzyme involved in DNA replication and chromosome segregation. This inhibition can lead to a G2 phase cell cycle arrest.[13][14]

The following diagram illustrates the key signaling pathways modulated by WR-1065.

Caption: Signaling pathways modulated by WR-1065.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of WR-1065.

Table 1: In Vitro Radioprotective and Cytotoxic Effects

| Cell Line | Treatment Condition | Endpoint | Result | Reference |

| Bone Marrow Hematopoietic Progenitor Cells | 4mM WR-1065 + 4-6Gy IR | Clonogenic Survival | 6-10 fold radioprotection | [1] |

| RKO36 Human Colorectal Carcinoma | 4mM WR-1065 + X-rays/Iron ions | Clonogenic Survival | Significant radioprotection | [7] |

| RKO36 Human Colorectal Carcinoma | 40µM WR-1065 + X-rays/Iron ions | Clonogenic Survival | No significant protection from cell death | [7] |

| RKO36 Human Colorectal Carcinoma | 40µM WR-1065 + X-rays/Iron ions | Delayed Genomic Instability | Significant decrease | [7] |

| RKO36 Human Colorectal Carcinoma | Continuous exposure to WR-1065 | Cytotoxicity (ED₅₀) | 10 µM | [7] |

| RKO36 Human Colorectal Carcinoma | 30 min exposure to WR-1065 | Cytotoxicity (ED₅₀) | 4 mM | [7] |

| Human Glioma (U87, D54, U251, A172) | 4mM WR-1065 + 0-10Gy IR | Clonogenic Survival (Protection Factor) | 1.9 - 2.8 | [11] |

| A2780 Ovarian Cancer | WR-1065 + 16 anticancer drugs | IC₅₀ | No significant effect on IC₅₀ of anticancer drugs | [2] |

| MCF7 Breast Cancer | WR-1065 + 16 anticancer drugs | IC₅₀ | No significant effect on IC₅₀ of anticancer drugs | [2] |

Table 2: Pharmacokinetic Parameters

| Species | Administration Route | Dose | Key Findings | Reference |

| Cynomolgus Monkeys | IV vs. SC | 260 mg/m² (Amifostine) | Plasma WR-1065 levels peaked rapidly after IV administration. Tissue levels at 30 min were equal or greater after SC administration. | [3][15] |

| Mice (Balb/c) | IV | 500 mg/kg (WR-2721) | Maximal WR-1065 levels in tissues occurred 5-15 min after injection. | [16] |

| Human (Pediatric Medulloblastoma) | IV | 740 mg/m² (Amifostine) | Population pharmacokinetic parameters for plasma WR-1065 clearance was 30.1 L/h. | [17] |

| Human (Adult Cancer Patients) | IV | 740 or 910 mg/m² (Amifostine) | WR-1065 cleared from plasma with a final half-life of 7.3 ± 3.6 h. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for studying the effects of WR-1065.

In Vitro Radioprotection Assay (Clonogenic Survival)

This protocol is a standard method to assess the ability of a compound to protect cells from the lethal effects of ionizing radiation.

Caption: Experimental workflow for a clonogenic survival assay.

Methodology Details:

-

Cell Culture: Maintain the cell line of interest in appropriate culture medium and conditions to ensure exponential growth.

-

Drug Preparation: Prepare a stock solution of WR-1065 in a suitable solvent (e.g., sterile PBS) immediately before use.[7]

-

Treatment: Add WR-1065 to the cell culture medium at the desired concentration (e.g., 4 mM) and incubate for a specified period (e.g., 30 minutes) prior to irradiation.[7][11]

-

Irradiation: Irradiate the cells with a range of doses using a calibrated radiation source (e.g., X-ray machine).[7]

-

Post-Irradiation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Clonogenic Assay: Incubate the plates for a period sufficient for colony formation (typically 10-14 days). Subsequently, fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye (e.g., crystal violet). Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The protection factor can be determined from the ratio of the slopes of the radiation dose-response curves in the presence and absence of WR-1065.[11]

Pharmacokinetic Analysis in Animal Models

This protocol outlines the general steps for determining the tissue distribution and plasma concentration of WR-1065 following administration of its prodrug, amifostine.

Methodology Details:

-

Animal Model: Utilize an appropriate animal model (e.g., cynomolgus monkeys, mice).[15][16]

-

Drug Administration: Administer amifostine via the desired route (e.g., intravenous or subcutaneous) at a specified dose.[15]

-

Sample Collection: At various time points post-administration, collect blood samples and tissues of interest.[15][16]

-

Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples in an appropriate buffer.[3]

-

Analyte Measurement: Quantify the concentration of WR-1065 in plasma and tissue homogenates using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[3][15]

-

Data Analysis: Plot the concentration of WR-1065 over time to determine pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).[18]

Conclusion

WR-1065 is a potent cytoprotective agent with a well-defined chemical structure and a complex, multifaceted mechanism of action. While its role as a free radical scavenger is fundamental to its radioprotective effects, its ability to modulate critical cellular signaling pathways, including those governed by p53 and NF-κB, highlights its sophisticated interaction with cellular machinery. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of WR-1065 and to design novel cytoprotective strategies. Future research will likely focus on optimizing its delivery, exploring its utility in combination with a broader range of cancer therapies, and further dissecting its intricate molecular interactions.

References

- 1. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of WR-1065 in mouse tissue following treatment with WR-2721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dephosphorylation of Amifostine to WR-1065

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (WR-2721) is a cytoprotective agent utilized to mitigate the toxic side effects of chemotherapy and radiotherapy on normal tissues. As a phosphorylated prodrug, amifostine requires metabolic activation to exert its therapeutic effects. This activation occurs through dephosphorylation, a critical conversion that yields the active thiol metabolite, WR-1065. The selective activation of amifostine in normal tissues, compared to tumor tissues, is a cornerstone of its clinical utility. This document provides a comprehensive technical overview of the dephosphorylation process, including the enzymatic machinery involved, pharmacokinetic profiles, downstream cellular effects, and detailed experimental protocols for its study.

The Core Mechanism: Enzymatic Dephosphorylation

The conversion of amifostine to its active form, WR-1065, is a rapid enzymatic reaction primarily catalyzed by alkaline phosphatase (ALP).[1][2]

2.1 The Role of Alkaline Phosphatase (ALP) Alkaline phosphatase is a membrane-bound enzyme that is ubiquitously expressed, with particularly high concentrations in the capillary endothelium of normal tissues.[1] This enzyme hydrolyzes the phosphate ester bond of amifostine, releasing the active thiol WR-1065.

2.2 Selectivity of Activation The selective protection of normal tissues by amifostine is attributed to several factors:

-

Differential ALP Activity: Normal tissues, especially the kidneys and intestines, exhibit significantly higher ALP activity compared to most tumor tissues.[2] This differential expression leads to a higher concentration of the active WR-1065 in healthy tissues.

-

Tumor Microenvironment: The acidic and often hypoxic microenvironment of solid tumors is less favorable for ALP activity, which functions optimally at a more alkaline pH.[2]

-

Vascularity: The higher vascularization of normal tissues compared to the often poorly vascularized core of tumors facilitates greater delivery of amifostine to sites of high ALP activity.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics and tissue distribution of amifostine and WR-1065.

Table 1: Pharmacokinetic Parameters of Amifostine and WR-1065 in Humans

| Parameter | Amifostine | WR-1065 | Reference(s) |

| Plasma Half-life | ~9 minutes | ~15 minutes | [3] |

| Final Half-life | 0.8 hours | 7.3 ± 3.6 hours | [4] |

| Peak Plasma Concentration (Cmax) after 740-910 mg/m² infusion | Not specified | 47.5 ± 11.9 µM (1st dose) | [4] |

| 79.0 ± 13.2 µM (2nd dose) | [4] | ||

| 84.8 ± 15.1 µM (3rd dose) | [4] |

Data from pediatric and adult patient studies.

Table 2: Tissue Distribution of Free WR-1065 in Primates (ng/mg tissue) 30 minutes after Amifostine Administration (260 mg/m²)

| Tissue | Intravenous (IV) | Subcutaneous (SC) | Reference(s) |

| Kidney Cortex | 1.83 ± 0.28 | 2.10 ± 0.50 | [5] |

| Kidney Medulla | 1.13 ± 0.19 | 1.25 ± 0.38 | [5] |

| Liver | 0.53 ± 0.15 | 0.48 ± 0.17 | [5] |

| Salivary Gland | 0.35 ± 0.08 | 0.40 ± 0.15 | [5] |

| Heart | 0.18 ± 0.04 | 0.20 ± 0.05 | [5] |

| Lung | 0.18 ± 0.04 | 0.20 ± 0.05 | [5] |

| Spleen | 0.15 ± 0.03 | 0.18 ± 0.04 | [5] |

Primate data is presented as an analogue for human tissue distribution.

Table 3: Alkaline Phosphatase Activity in Normal vs. Malignant Cells

| Cell Type | Alkaline Phosphatase Activity | Reference(s) |

| Normal Peripheral Blood Lymphocytes | Very low/not appreciable | [4] |

| Myeloma Patient Bone Marrow Lymphocytes | 12 to 88 nmol/0.2 x 10⁶ cells | [4] |

| Normal Leukocytes | Intermediate specific activity | [3] |

| Chronic Granulocytic Leukemic Leukocytes | Low specific activity | [3] |

| Solid Tumors with Bone Lesions (mean) | 187.1 U/L | [6] |

| Multiple Myeloma with Bone Lesions (mean) | 123.8 U/L | [6] |

Experimental Protocols

4.1 Protocol for Quantification of Amifostine and WR-1065 in Human Plasma by HPLC

This protocol is adapted from validated methods for the analysis of amifostine and its metabolite.

4.1.1 Materials and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with UV or electrochemical detection.

-

Reversed-phase C18 column (e.g., 100 x 4.6 mm).

-

Human plasma samples collected in heparinized tubes.

-

Amifostine and WR-1065 analytical standards.

-

Internal standard (e.g., cysteine).

-

Iodoacetic acid (IAA).

-

o-phthaldialdehyde (OPA).

-

Methanol, HPLC grade.

-

Phosphate buffer (e.g., 0.03 M, pH 2.7).

-

Sodium borate buffer (e.g., 0.1 M, pH 11.5).

-

Perchloric acid or trichloroacetic acid for protein precipitation.

4.1.2 Sample Preparation

-

Collect blood samples and immediately centrifuge at 4°C to separate plasma.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

For WR-1065 measurement: Immediately add 100 µL of IAA solution (to alkylate the free sulfhydryl group) and mix.

-

For total amifostine measurement (as WR-1065): Incubate a separate plasma aliquot to allow for complete enzymatic conversion of amifostine to WR-1065 before proceeding with alkylation.

-

Precipitate proteins by adding an equal volume of ice-cold perchloric acid, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

4.1.3 Derivatization and HPLC Analysis

-

To the supernatant, add sodium borate buffer to adjust the pH for derivatization.

-

Add 40 µL of OPA reagent and allow the reaction to proceed for approximately 3 minutes at room temperature.

-

Inject 100 µL of the derivatized sample into the HPLC system.

-

Elute the analytes using a mobile phase, for example, a mixture of methanol and phosphate buffer (40:60 v/v) at a flow rate of 1.5 mL/min.

-

Detect the derivatives at 340 nm (for UV detection).

-

Quantify the concentrations of amifostine and WR-1065 by comparing their peak areas to a standard curve generated with known concentrations of the analytical standards.

4.2 Protocol for In Vitro Cytoprotection Clonogenic Survival Assay

This assay determines the ability of WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy.

4.2.1 Materials and Reagents

-

Adherent cell line of interest.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA solution.

-

WR-1065 solution (or amifostine plus exogenous alkaline phosphatase).

-

Cytotoxic agent (e.g., radiation source, chemotherapeutic drug).

-

6-well or 10 cm culture plates.

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.5% crystal violet in methanol).

4.2.2 Experimental Procedure

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment (e.g., for a 6 Gy radiation dose, 1000-3000 cells may be appropriate).

-

Cell Attachment: Incubate the plates for at least 4-6 hours (or overnight) at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Pre-treatment with WR-1065: Thirty minutes prior to the cytotoxic challenge, replace the medium with fresh medium containing the desired concentration of WR-1065 (e.g., 4 mM). Include a control group with no WR-1065.

-

Cytotoxic Challenge: Expose the cells to a range of doses of ionizing radiation or concentrations of a chemotherapeutic agent. Include an untreated control group (no WR-1065, no cytotoxic agent).

-

Post-treatment Incubation: After treatment, remove the medium containing WR-1065, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Return the plates to the incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's growth rate.

-

Fixation and Staining:

-

Aspirate the medium and gently wash the plates with PBS.

-

Add the fixative solution and incubate for 10-15 minutes at room temperature.

-

Remove the fixative and add the crystal violet staining solution. Incubate for 10-20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.

4.2.3 Data Analysis

-

Plating Efficiency (PE): PE = (Number of colonies counted / Number of cells seeded) x 100%. This is calculated for the untreated control group.

-

Surviving Fraction (SF): SF = (Number of colonies counted / (Number of cells seeded x (PE/100))).

-

Protection Factor (PF): The PF is calculated from the dose-response curves generated for the cytotoxic agent with and without WR-1065. It is the ratio of doses required to produce the same level of cell killing.

Mandatory Visualizations

Caption: Metabolic activation of amifostine and mechanisms of WR-1065.

Caption: Workflow for an in vitro clonogenic cytoprotection assay.

Caption: Key signaling pathways modulated by the active metabolite WR-1065.

References

- 1. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Alkaline phosphatase (alp) levels in multiple myeloma and solid cancers with bone lesions: Is there any difference? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amifostine Thiol (WR-1065) as a Radioprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, also known as WR-2721, is a broad-spectrum cytoprotective agent originally developed by the Walter Reed Army Research Institute to protect military personnel from nuclear threats.[1] It is an inorganic thiophosphate prodrug that has gained FDA approval for specific clinical applications, notably to reduce the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer and to mitigate cumulative renal toxicity from cisplatin in advanced ovarian cancer patients.[2][3] The efficacy of amifostine lies in its selective protection of normal tissues from the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, without compromising tumor treatment efficacy.[4][5]

This technical guide provides an in-depth overview of amifostine's active thiol metabolite, WR-1065, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The radioprotective effects of amifostine are not exerted by the drug itself but by its active metabolite, WR-1065.

Activation and Selective Uptake

Amifostine is a phosphorylated prodrug that cannot readily enter cells.[1] It is dephosphorylated in vivo by membrane-bound alkaline phosphatase, yielding the active, cell-permeant free thiol, WR-1065.[6][7][8] This activation process is key to its selective protection of normal tissues. Several factors contribute to this selectivity:

-

Alkaline Phosphatase Concentration: Normal tissues, particularly the endothelium, have a higher concentration of alkaline phosphatase compared to most tumor cells.[1][2][9]

-

Physiological pH: The neutral pH of normal tissues is more favorable for alkaline phosphatase activity than the slightly acidic microenvironment often found in tumors.[7]

-

Vascularity: The hypovascularity of many tumors can limit the delivery and subsequent activation of amifostine.[2]

This differential activation leads to a higher concentration of WR-1065 in healthy tissues, providing localized protection where it is most needed.[2]

Radioprotective Mechanisms of WR-1065

Once inside the cell, WR-1065 employs multiple strategies to mitigate radiation-induced damage:

-

Free Radical Scavenging: As a potent thiol, WR-1065 is a primary scavenger of reactive oxygen species (ROS) generated by the radiolysis of water.[2][7][10] This is considered a principal mechanism of its radioprotective effect.

-

Hydrogen Donation and DNA Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA, chemically restoring the molecule before the damage becomes permanent.[7][11]

-

Induction of Cellular Hypoxia: The oxidation of WR-1065 to its disulfide metabolite consumes intracellular oxygen.[1] This creates a state of transient hypoxia, which makes cells less sensitive to the damaging effects of ionizing radiation.[1][2]

-

Chelation of Intralysosomal Iron: WR-1065, being a weak base, can accumulate within the acidic environment of lysosomes.[6] Here, it is hypothesized to chelate "loose" iron, preventing iron-catalyzed lysosomal damage and subsequent cell death.[6]

Modulation of Cellular Signaling Pathways

Beyond direct chemical interactions, WR-1065 actively modulates critical cellular signaling pathways involved in the DNA damage response and cell survival. This includes the activation of p53 through a JNK-dependent pathway, influencing cell cycle arrest and apoptosis.[9][12][13] It also activates the NFκB transcription factor, leading to the upregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD), which provides delayed radioprotective effects.[13][14]

Quantitative Efficacy Data

The radioprotective effects of amifostine have been quantified in numerous preclinical and clinical studies.

Preclinical In Vivo Data

Animal models have been crucial for establishing the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect (e.g., lethality) in the presence of the protector to that in its absence.

| Species/Model | Amifostine Dose & Route | Radiation Details | Endpoint | Dose Reduction Factor (DRF) / Result | Citation(s) |

| Mice (CD2F1) | 800-1200 mg/kg (ip) | ⁶⁰Co γ-irradiation | Survival | Decreased toxicity when pretreated with Selenium (1.6 mg/kg) | [1] |

| Mice (C3H/HeN) | 200 mg/kg (ip) | ⁶⁰Co γ-irradiation | 30-day survival (LD₅₀/₃₀) | LD₅₀/₃₀ increased from 7.85 Gy to 11.30 Gy | [1] |

| Mice | 500 mg/kg (ip) | Whole-body irradiation | Hematopoietic ARS | ~2.7 | [15] |

| Mice | 500 mg/kg (ip) | Whole-body irradiation | Gastrointestinal ARS | ~1.8 | [15] |

| Rats | 200 mg/kg | 6 Gy local irradiation | Testicular damage | Reduced decrease in primary spermatocyte counts | [16] |

| Mice | 500 mg/kg (oral nanoparticles) | 9 Gy whole-body γ-irradiation | 30-day survival | Significantly enhanced survival | [17] |

Clinical Data

Clinical trials have primarily focused on amifostine's ability to mitigate radiation-induced toxicities in cancer patients, particularly those with head and neck cancer.

| Trial Type | Patient Population | Amifostine Dose | Endpoint | Key Result | Citation(s) |

| Phase III RCT | Head & Neck Cancer | 200 mg/m² (IV) daily before RT | Acute Xerostomia (Grade ≥2) | Reduced from 78% (control) to 51% (amifostine) | [18] |

| Phase III RCT | Head & Neck Cancer | 200 mg/m² (IV) daily before RT | Chronic Xerostomia (Grade ≥2) | Reduced from 57% (control) to 34% (amifostine) | [18] |

| Meta-analysis | Head & Neck Cancer | Various | Mucositis (Grade 3-4) | Relative Risk (RR) = 0.72 (significant reduction) | [19] |

| Meta-analysis | Head & Neck Cancer | Various | Acute Xerostomia (Grade 2-4) | RR = 0.70 (significant reduction) | [19] |

| Meta-analysis | Head & Neck Cancer | Various | Late Xerostomia (Grade 2-4) | RR = 0.60 (significant reduction) | [19] |

In Vitro Data

Cell-based assays are fundamental for mechanistic studies and for determining effective concentrations.

| Cell Line | Amifostine/WR-1065 Conc. | Key Condition | Endpoint | Result | Citation(s) |

| Human Lymphocytes | 250-5,000 µg/ml (Amifostine) | Requires ≥0.5-1 U/ml Alkaline Phosphatase | DNA Damage (Comet Assay) | Significant radioprotective effect observed | [20] |

| RKO36 (Human Colon) | 4 mM (WR-1065) | 30 min pre-incubation | Cell Survival / Chromosomal Damage | Significant protection from ionizing radiation | [12][14] |

| CHO AA8 | 4 mM (WR-1065) | 30 min pre-incubation | Cell Cycle Progression | Affects topoisomerase IIα phosphorylation | [12] |

| J774 (Cultured cells) | 0.4 µM (WR-1065) | Pre-treatment | H₂O₂-mediated lysosomal rupture | ~2500 times more effective than desferrioxamine (DFO) | [6] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating radioprotective agents. Below are summaries of common methodologies.

In Vivo Protocol: Murine Model of Radiation-Induced Xerostomia

This model is used to evaluate agents intended to protect salivary glands.[21]

-

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Intraperitoneal (IP) injection of a ketamine/xylazine cocktail.

-

Amifostine Administration: Administer a 200 mg/kg dose via IP injection 30 minutes prior to irradiation.

-

Irradiation: Position the anesthetized mouse in a custom lead shield that exposes only the submandibular gland region. Deliver a single 15 Gy dose of ionizing radiation.

-

Saliva Collection (Functional Endpoint): At a designated time post-irradiation (e.g., 12 weeks), anesthetize the mouse and administer a subcutaneous injection of pilocarpine (5 mg/kg) to stimulate salivation. Collect saliva from the oral cavity for 15 minutes using a pre-weighed cotton ball and calculate the flow rate.

-

Histological Analysis (Morphological Endpoint): Euthanize the mouse and dissect the submandibular glands. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to perform morphometric analysis of acinar cell area.

In Vitro Protocol: Clonogenic Survival Assay

This is the gold standard for assessing the effects of radiation on cell reproductive integrity.[14]

-

Cell Culture: Plate cells (e.g., RKO36, CHO) in appropriate culture dishes and allow them to adhere overnight.

-

Drug Treatment: Pre-incubate cells with 4 mM WR-1065 for 30 minutes immediately before irradiation. A parallel control group receives no drug.

-

Irradiation: Expose the culture dishes to a range of X-ray or gamma-ray doses.

-

Replating: Immediately after irradiation, harvest the cells by trypsinization, count them, and replate them into new 100-mm dishes at densities calculated to yield 50-100 colonies per dish.

-

Incubation: Incubate for 10-14 days until visible colonies form.

-

Analysis: Fix the colonies with a crystal violet solution. Count colonies containing >50 cells. Calculate the plating efficiency and surviving fraction for each treatment to determine the radioprotective effect.

In Vitro Protocol: Comet Assay for DNA Damage

This assay rapidly detects DNA strand breaks in individual cells.[20]

-

Cell Preparation: Use freshly isolated human lymphocytes or a cultured cell line.

-

Drug Treatment: Incubate cells with various concentrations of amifostine (e.g., 250-5,000 µg/ml) and a sufficient concentration of alkaline phosphatase (e.g., 1 U/ml) for a set period.

-

Irradiation: Expose the cell suspensions to ionizing radiation on ice.

-

Comet Assay: Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Quantify the amount of DNA in the tail relative to the head using image analysis software. Calculate a dose-modifying factor (DMF) by comparing the radiation dose required to produce a given level of damage with and without the drug.

Limitations and Side Effects

Despite its efficacy, amifostine is associated with several limitations. Its biological half-life is very short, approximately 8-9 minutes, requiring administration shortly before each radiation fraction.[22] The most common side effects are transient and include hypotension, nausea, and vomiting, which can sometimes limit the dose that can be administered.[1][18]

Conclusion

Amifostine's active thiol, WR-1065, remains a benchmark radioprotective agent. Its multifaceted mechanism, involving direct free-radical scavenging, DNA repair, and modulation of cellular signaling, provides robust and selective protection to normal tissues during radiotherapy. The quantitative data from decades of research underscore its clinical utility in reducing debilitating side effects like xerostomia. The experimental protocols detailed herein provide a foundation for future research aimed at discovering and developing next-generation radioprotectors with improved efficacy and toxicity profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoprotective and radioprotective effects of amifostine: an update of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioprotective effect of amifostine in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (Ethyol): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]

- 20. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Dual Nature of WR-1065: An In-depth Technical Guide to its Antioxidant and Pro-oxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WR-1065, the active thiol metabolite of the radioprotective drug amifostine, exhibits a paradoxical biological activity, functioning as a potent antioxidant in normal tissues while demonstrating pro-oxidant and cytotoxic effects in certain tumor cells. This dual nature makes it a fascinating subject for research and a compound of significant interest in oncology and radiation biology. This technical guide provides a comprehensive overview of the antioxidant and pro-oxidant mechanisms of WR-1065, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action

WR-1065's biological effects are multifaceted, stemming from its unique chemical structure which combines a reactive thiol group with a polyamine-like backbone. This allows it to interact with a wide range of cellular components, including reactive oxygen species (ROS), DNA, and key signaling proteins.

Antioxidant Properties

In normal tissues, WR-1065 primarily functions as a cytoprotective agent through several key antioxidant mechanisms:

-

Direct Radical Scavenging: The thiol group of WR-1065 is a potent scavenger of free radicals, directly neutralizing harmful ROS and reducing oxidative damage to cellular macromolecules.

-

Induction of Endogenous Antioxidant Enzymes: WR-1065 has been shown to upregulate the expression and activity of key antioxidant enzymes, most notably manganese superoxide dismutase (MnSOD), a mitochondrial enzyme crucial for detoxifying superoxide radicals. This effect provides prolonged protection against oxidative stress.[1]

-

Modulation of Cellular Redox State: WR-1065 can influence the cellular redox environment by increasing the levels of reduced glutathione (GSH), a major intracellular antioxidant.[2]

Pro-oxidant Properties

The pro-oxidant effects of WR-1065 are more pronounced in tumor cells and are thought to contribute to its anticancer activity. The precise mechanisms are still under investigation, but several hypotheses have been proposed:

-

Differential Redox Environments: Tumor cells often exist in a state of elevated basal oxidative stress. The addition of a redox-active agent like WR-1065 may push these cells over a critical threshold, leading to overwhelming oxidative damage and cell death.

-

Interference with Tumor Cell Metabolism: WR-1065 may disrupt the delicate redox balance required for the survival and proliferation of cancer cells, which are often more reliant on specific metabolic pathways.

-

Modulation of Signaling Pathways: In some cancer cells, WR-1065 can activate signaling pathways that promote apoptosis or inhibit cell growth. For instance, its interaction with p53 can lead to cell cycle arrest and apoptosis.

Quantitative Data on WR-1065 Effects

The following tables summarize key quantitative data from various studies on the effects of WR-1065.

| Cell Line | Treatment | Effect | Outcome |

| RKO36 (Human Colon Carcinoma) | 4 mM WR-1065 (30 min pre-irradiation) | Radioprotection | Significant protection from radiation-induced cell death and chromosomal damage. |

| RKO36 (Human Colon Carcinoma) | 40 µM WR-1065 (24 h pre-irradiation) | Mitigation of Genomic Instability | No significant protection from immediate cell death, but decreased delayed genomic instability.[1] |

| U87 (Human Glioma, p53 wild-type) | 4 mM WR-1065 + Irradiation | Radioprotection (Protection Factor: 2.4) | Enhanced survival of irradiated cells. |

| U251 (Human Glioma, p53 mutant) | 4 mM WR-1065 + Irradiation | Radioprotection (Protection Factor: 2.6) | Enhanced survival of irradiated cells, independent of p53 status. |

| Human Microvascular Endothelial Cells (HMEC) | 40 µM or 4 mM WR-1065 (30 min) | NF-κB Activation & MnSOD Expression | Marked activation of NF-κB and a 1.8-fold increase in MnSOD gene expression.[3] |

| U87 (Human Glioma) | 40 µM or 4 mM WR-1065 (30 min) | NF-κB Activation & MnSOD Expression | Marked activation of NF-κB and a 3.5-fold increase in MnSOD gene expression.[3] |

| Cell Line(s) | Compound | IC50 / LC99 | Effect |

| 15 Human Cancer Cell Lines (average) | 4SP65 (delivers 4 WR-1065s) | LC99: 11.2 ± 1.2 µM | Dose-dependent cytolysis. |

| 15 Human Cancer Cell Lines (average) | 1LP65 (delivers 1 WR-1065) | LC99: 126 ± 15.8 µM | Dose-dependent cytolysis.[4] |

| RKO36 (Human Colon Carcinoma) | WR-1065 (continuous treatment) | ED50: 10 µM | Cytotoxicity.[1] |

| RKO36 (Human Colon Carcinoma) | WR-1065 (30 min treatment) | ED50: 4 mM | Cytotoxicity.[1] |

Key Signaling Pathways Modulated by WR-1065

WR-1065 exerts its dual effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

DNA Damage Response and p53 Activation

WR-1065 can activate the p53 tumor suppressor protein through a DNA-damage-independent mechanism, contributing to cell cycle arrest and providing time for DNA repair. This pathway can also be activated by the Tip60 acetyltransferase and the ATM kinase.

NF-κB Mediated Antioxidant Response

WR-1065 can activate the transcription factor NF-κB, leading to the upregulation of the antioxidant enzyme MnSOD. This is a key mechanism for its delayed radioprotective effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the antioxidant and pro-oxidant effects of WR-1065.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) Assay

Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol Outline:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Loading with DCFDA: Wash the cells with a suitable buffer and then incubate with a working solution of DCFDA (typically 10-50 µM) for 30-60 minutes at 37°C in the dark.

-